Des(phenylbutoxy)phenylpropoxy salmeterol

Übersicht

Beschreibung

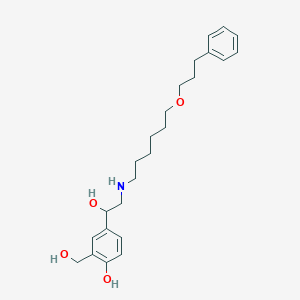

Des(phenylbutoxy)phenylpropoxy salmeterol is a chemical compound that is structurally related to salmeterol, a long-acting beta-2 adrenergic receptor agonist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of des(phenylbutoxy)phenylpropoxy salmeterol involves several key steps:

Starting Materials: The synthesis begins with 4-phenyl-1-butanol and 1,6-dibromohexane.

Ether Formation: These starting materials undergo a reaction in the presence of sodium hydride in tetrahydrofuran to form an ether derivative.

Condensation: The ether derivative is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and the final product is often purified using crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Des(phenylbutoxy)phenylpropoxy salmeterol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylpropoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Des(phenylbutoxy)phenylpropoxy salmeterol is used in various scientific research applications, including:

Chemistry: Studying the reactivity and stability of beta-2 adrenergic receptor agonists.

Biology: Investigating the biological effects of beta-2 adrenergic receptor agonists on cellular processes.

Medicine: Developing new therapeutic agents for respiratory conditions such as asthma and chronic obstructive pulmonary disease.

Industry: Producing research-grade chemicals for pharmaceutical development.

Wirkmechanismus

Des(phenylbutoxy)phenylpropoxy salmeterol exerts its effects by binding to beta-2 adrenergic receptors in the bronchial musculature. This binding stimulates the receptors, leading to relaxation of the bronchial muscles and prevention of bronchospasm. The compound’s hydrophilic tail binds to leucine residues in the exo-site of the beta-2 adrenoceptor, allowing it to persist in the active site and provide prolonged action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Salmeterol: A long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms

Uniqueness

Des(phenylbutoxy)phenylpropoxy salmeterol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other beta-2 adrenergic receptor agonists. These differences can influence its duration of action and therapeutic efficacy .

Eigenschaften

IUPAC Name |

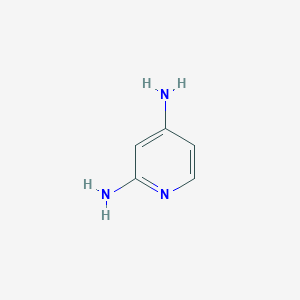

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(3-phenylpropoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c26-19-22-17-21(12-13-23(22)27)24(28)18-25-14-6-1-2-7-15-29-16-8-11-20-9-4-3-5-10-20/h3-5,9-10,12-13,17,24-28H,1-2,6-8,11,14-16,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSOCURVSKRIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141028 | |

| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94749-11-8 | |

| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Des(phenylbutoxy)phenylpropoxy salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(PHENYLBUTOXY)PHENYLPROPOXY SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F7PT659E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)

![2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32026.png)